molecular formula C7H9F3LiNO2 B2630467 Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate CAS No. 2309458-19-1

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate

Cat. No.: B2630467
CAS No.: 2309458-19-1
M. Wt: 203.09
InChI Key: LLEKFDCCDDHHIM-UHFFFAOYSA-M
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Description

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is a lithium carboxylate salt featuring a unique azetidine (four-membered saturated nitrogen-containing ring) substituted with a 2,2,2-trifluoroethyl group. The trifluoroethyl moiety enhances lipophilicity and metabolic stability, while the azetidine ring introduces conformational rigidity. Its structural distinctiveness lies in the combination of a small heterocycle and fluorinated alkyl chain, differentiating it from simpler lithium salts or aromatic derivatives.

Properties

IUPAC Name

lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.Li/c8-7(9,10)4-11-2-5(3-11)1-6(12)13;/h5H,1-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEKFDCCDDHHIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CN1CC(F)(F)F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate typically involves the reaction of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or ethanol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium Carboxylates with Fluorinated Substituents

Lithium Trifluoroacetate Monohydrate (CAS 2923-17-3)
  • Molecular Formula : C₂F₃LiO₂ (vs. the target compound’s more complex structure).
  • Properties : High solubility in polar solvents due to strong ionic character; used as a laboratory chemical .
  • Key Difference : Lacks the azetidine ring, resulting in lower steric hindrance and simpler coordination behavior.
Lithium 2-[3-(Trifluoromethyl)pyridin-2-yl]acetate
  • Structure : Pyridine ring substituted with trifluoromethyl group.
  • Fluorine’s electron-withdrawing effect reduces basicity of adjacent nitrogen, altering solubility and binding affinity .
  • Application : Likely used in medicinal chemistry due to pyridine’s prevalence in drug scaffolds.

Table 1: Comparison of Fluorinated Lithium Carboxylates

Compound Fluorine Substituent Core Structure Key Properties Application
Target Compound 2,2,2-Trifluoroethyl Azetidine High rigidity, metabolic stability Pharmaceuticals?
Lithium Trifluoroacetate Monohydrate Trifluoroacetyl Linear chain High solubility, ionic conductivity Laboratory chemical
Lithium 2-[3-(Trifluoromethyl)pyridin-2-yl]acetate Trifluoromethyl Pyridine Aromatic interactions, reduced basicity Drug synthesis

Lithium Salts in Battery Electrolytes

  • Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) : Features a delocalized charge, enabling superior conductivity in organic solvents. The target compound’s carboxylate anion may offer lower conductivity but better hydrolytic stability .
  • Lithium Perchlorate (LiClO₄) : Simpler structure but poses safety risks (oxidizing agent). The target compound’s fluorine-rich structure may reduce flammability.

Azetidine-Containing Compounds

Azetidine rings are rare in lithium salts but prevalent in bioactive molecules. For example:

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () : Contains a thietane (sulfur analog of azetidine) but lacks fluorine. Sulfur’s polarizability contrasts with fluorine’s electronegativity, affecting solubility and reactivity.

Research Findings and Implications

  • Fluorine’s Role: The trifluoroethyl group in the target compound likely enhances bioavailability and membrane permeability compared to non-fluorinated azetidine analogs, as fluorination reduces basicity and increases lipophilicity .
  • Azetidine vs. Pyridine : The saturated azetidine ring may improve metabolic stability over pyridine-based salts, which are prone to oxidative metabolism .
  • Electrolyte Potential: While conventional lithium salts (e.g., LiPF₆) dominate electrolytes, the target compound’s structural complexity may limit ionic mobility but offer novel solvation properties .

Biological Activity

Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is a lithium salt derived from 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid. Its molecular formula is C7_7H10_{10}F3_3NO2_2Li, and it has garnered attention for its potential biological activities, particularly in the fields of chemistry and medicine. This article examines its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetic acid with lithium hydroxide or lithium carbonate in solvents like water or ethanol. The process is performed under controlled temperature and pH to ensure complete formation of the lithium salt.

PropertyValue
Molecular FormulaC7_7H10_{10}F3_3NO2_2Li
Molecular Weight203.14 g/mol
SolubilitySoluble in water
AppearanceWhite to off-white powder

This compound exhibits biological activity through its interaction with various molecular targets. It is hypothesized to modulate neurotransmitter systems and influence cellular signaling pathways by inhibiting or activating specific enzymes and receptors.

Key Biological Effects:

  • Neuroprotective Properties : Lithium compounds are known for their neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens.
  • Potential Antiviral Effects : Research indicates possible antiviral activity, warranting further investigation into its therapeutic applications.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of lithium salts in models of Alzheimer's disease. Results indicated that lithium may reduce amyloid-beta accumulation and improve cognitive function in animal models.
  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was compared with standard antibiotics.
  • Antiviral Activity : A recent investigation into the antiviral properties of lithium compounds highlighted their potential effectiveness against influenza viruses. The study suggested that lithium may inhibit viral replication mechanisms .

Comparison with Similar Compounds

CompoundBiological Activity
Lithium AcetateMood stabilizer; used in bipolar disorder treatment
2,2,2-Trifluoroethyl AcetateUsed in organic synthesis; limited biological data
Azetidine DerivativesStudied for various biological activities including anti-cancer effects

Uniqueness

This compound is unique due to its combination of lithium and trifluoroethyl groups. These features impart distinct chemical properties that may enhance its biological activity compared to other lithium salts.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate?

  • Methodological Answer : Use a combination of 1H, 13C, and 19F NMR spectroscopy to confirm the azetidine ring, trifluoroethyl group, and lithium coordination. FT-IR can identify the carboxylate group (stretching at ~1600 cm⁻¹) and azetidine C-N bonds. Mass spectrometry (ESI or MALDI-TOF) validates molecular weight and fragmentation patterns. Cross-reference experimental data with PubChem entries for analogous azetidine derivatives to ensure consistency .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, solvent polarity, and stoichiometry of the trifluoroethylating agent). Use fractional factorial designs to minimize trials while identifying critical factors. For example, optimize azetidine ring closure by testing cyclization catalysts (e.g., Pd/C or Grubbs catalyst) under inert conditions. Monitor intermediates via HPLC to isolate bottlenecks .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to track degradation products (e.g., hydrolysis of the azetidine ring or decarboxylation). Store in anhydrous, oxygen-free environments at -20°C, as lithium carboxylates are prone to moisture-induced aggregation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoroethyl-azetidine moiety in catalytic reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs) for the trifluoroethyl group. Use software like Gaussian or ORCA to simulate transition states during nucleophilic substitution or ring-opening reactions. Compare results with experimental kinetic data (e.g., Arrhenius plots) to validate computational models. ICReDD’s integrated computational-experimental workflows are a benchmark for such studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Apply multivariate analysis to isolate variables (e.g., cell line heterogeneity, solvent residues, or enantiomeric impurities). Validate purity via chiral HPLC and ICP-MS for lithium content. Reproduce assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%). Cross-correlate with PubChem bioactivity datasets for structurally similar azetidine derivatives to identify trends .

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorinated alkyl chains. Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to compare lipophilicity (logP) and metabolic resistance. Molecular dynamics simulations (e.g., GROMACS) can model interactions with cytochrome P450 enzymes, explaining enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Q. What experimental designs are suitable for studying the compound’s role in lithium-ion coordination chemistry?

  • Methodological Answer : Use X-ray crystallography or EXAFS to resolve lithium coordination geometry. Titrate the compound with Li⁺ salts in aprotic solvents (e.g., THF) and monitor binding via 7Li NMR chemical shift perturbations. Compare with quantum mechanical calculations (e.g., NBO analysis) to quantify ligand-Li⁺ interaction energies .

Notes on Data Contradictions and Reproducibility

  • Example Contradiction : Discrepancies in reported solubility (DMSO vs. aqueous buffers).
    • Resolution : Standardize solvent preparation (e.g., degas DMSO, use anhydrous salts) and employ dynamic light scattering (DLS) to detect aggregates. Reference CRDC guidelines for chemical engineering reproducibility (RDF2050108) .

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